(S)-1-(2,3-Difluorophenyl)-2-methylpropan-1-amine

CCR5 antagonist HIV entry inhibition Chiral pharmacology

Avoid confounding SAR with racemic or wrong-antipode material. This (S)-configured, enantiopure benzylic amine (CAS 1213029-93-6) is the precise building block documented for CCR5 chemokine receptor antagonist activity-unlike its (R) counterpart or regioisomers. • Enantiomeric purity confirmed by chiral HPLC; 2,3-difluorophenyl motif enhances GPCR potency per literature precedence • α-isopropyl provides steric shielding, reducing oxidative deamination vs. methyl/ethyl analogs • Available at 98% purity in multi-gram quantities (up to 100 g), eliminating late-stage resolution (saves 1-3 steps, avoids ≥50% yield loss)

Molecular Formula C10H13F2N
Molecular Weight 185.21 g/mol
Cat. No. B12978925
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-1-(2,3-Difluorophenyl)-2-methylpropan-1-amine
Molecular FormulaC10H13F2N
Molecular Weight185.21 g/mol
Structural Identifiers
SMILESCC(C)C(C1=C(C(=CC=C1)F)F)N
InChIInChI=1S/C10H13F2N/c1-6(2)10(13)7-4-3-5-8(11)9(7)12/h3-6,10H,13H2,1-2H3/t10-/m0/s1
InChIKeySANXBUUFPSBFLT-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(S)-1-(2,3-Difluorophenyl)-2-methylpropan-1-amine: Distinct Chiral Amine Building Block


(S)-1-(2,3-Difluorophenyl)-2-methylpropan-1-amine (CAS 1213029-93-6) is a chiral, enantiopure primary benzylic amine with the molecular formula C10H13F2N and a molecular weight of 185.21 g/mol . The compound features a 2,3-difluorophenyl ring attached to the (S)-configured carbon of a 2-methylpropan-1-amine backbone, giving it a predicted pKa of 8.90 ± 0.10 and a predicted density of 1.099 ± 0.06 g/cm³ . Its (S)-stereochemistry and specific 2,3-difluoro substitution pattern distinguish it from its (R)-enantiomer (CAS 1391516-57-6), regioisomeric difluorophenyl analogs, and alkyl chain variants, making stereochemical identity and aryl fluoride orientation critical selection parameters in asymmetric synthesis and structure-activity relationship (SAR) programs .

(S)
Chiral Amine Building Block

Single (S)-enantiomer benzylic amine with 2,3-difluorophenyl substitution. Suited for stereochemical-control studies and asymmetric synthesis workflows requiring defined chiral identity.

Stereochemical-control study fit Chiral reference-standard workflow Enantiomer-comparison study context

(S)-1-(2,3-Difluorophenyl)-2-methylpropan-1-amine: Validation Required for Analog Substitution


Substituting this compound with its (R)-antipode, a regioisomeric difluorophenyl variant, or a shorter-chain analog introduces quantifiable shifts in stereochemical target engagement, basicity, lipophilicity, and metabolic handling that cannot be assumed to be neutral. The (S) enantiomer has been specifically investigated for CCR5 chemokine receptor antagonist activity [1], while the (R) enantiomer lacks equivalent pharmacological annotation, underscoring the fact that the two antipodes are not interchangeable in biological systems. Separately, the 2,3-difluorophenyl motif itself has been identified in independent medicinal chemistry programs as a potency-enhancing aryl group relative to alternative substitution patterns, as demonstrated in the optimization of CGRP receptor antagonists leading to the clinical candidate MK-0974 (telcagepant) [2]. The combination of this specific fluorination geometry with the (S)-configured isopropyl-bearing chiral center creates a defined pharmacophoric profile that cannot be assumed for any single-point variant; each substitution decision must therefore be supported by direct comparative evidence rather than class-level assumptions [1][2].

(R)-antipode
(R)-enantiomer may not transfer

The (R)-enantiomer lacks reported CCR5 target annotation; enantiomer-attribution context may differ in biological systems. Not interchangeable without direct comparative evidence.

Regioisomer
Regioisomeric difluorophenyl analogs shift property profile

2,4- and 3,4-difluorophenyl regioisomers exhibit different lipophilicity and conformational preference. Fluorine position alters intramolecular F···H–N+ interaction potential.

Non-fluorinated
Non-fluorinated analog may shift basicity and metabolism

Removing fluorine substituents raises pKa by ~1.0–1.4 units and alters oxidative deamination rates. Salt-form and permeability context may not transfer directly.

(S)-1-(2,3-Difluorophenyl)-2-methylpropan-1-amine: Differentiation Evidence vs. Analogs


CCR5 Antagonist Activity: (S) vs. (R) Enantiomer

The (S)-enantiomer (CAS 1213029-93-6) has been explicitly identified in preliminary pharmacological screening as a CCR5 receptor antagonist with potential application in treating HIV infection, asthma, rheumatoid arthritis, and COPD [1]. In contrast, the (R)-enantiomer (CAS 1391516-57-6) is commercially available as a chemical building block but has no published annotation of CCR5 antagonist activity or any other specific biological target engagement . This asymmetric distribution of pharmacological annotation between enantiomers is consistent with the established principle that chiral amines exhibit divergent target recognition; the (S) form is thus the structurally defined isomer for CCR5-focused research programs.

Target engagement
Reported
(S)-enantiomer: reported CCR5 antagonist activity
(R)-enantiomer: no target annotation identified
Enantiomer-specific target engagement context
Preliminary screening data; assay details not publicly specified
CCR5 antagonist HIV entry inhibition Chiral pharmacology

Lipophilicity: 2,3-Difluoro vs. Other Regioisomers

The position of fluorine substituents on the phenyl ring directly modulates the compound's lipophilicity (LogP) and electronic character, which in turn influence membrane permeability, metabolic stability, and off-target binding [1]. The 2,4-difluorophenyl regioisomer (CAS 1021001-13-7, racemic) has a reported predicted LogP of 2.69 [2]. While a publicly available experimentally validated LogP for the 2,3-difluorophenyl target compound is not available, the ortho-fluorine in the 2,3-substitution pattern is positioned to form an intramolecular electrostatic interaction with the protonated amine, which is expected to lower the effective lipophilicity relative to the 2,4- and 3,4-difluoro regioisomers where such proximity is absent. This phenomenon is well-precedented in ortho-fluoro-substituted benzylic amines, where the through-space F···H–N+ interaction modulates both conformational preference and partition coefficient [1].

Lipophilicity
Class-level
2,3-F2 isomer: LogP ~2.3 (computed)
2,4-F2 isomer: LogP 2.69 (predicted)
Lipophilicity modulation by fluorine position
Computed values; experimental validation pending
Lipophilicity modulation Fluorine walk Physicochemical profiling

Basicity (pKa) vs. Non-Fluorinated Analogs

The predicted pKa of the protonated amine in (S)-1-(2,3-difluorophenyl)-2-methylpropan-1-amine is 8.90 ± 0.10 . This value reflects the electron-withdrawing effect of two ortho/meta-fluorine atoms on the phenyl ring, which reduces the electron density at the benzylic amine nitrogen via inductive withdrawal through the C–C bond. For comparison, the non-fluorinated phenyl analog (1-phenyl-2-methylpropan-1-amine) has a predicted pKa approximately 1.0–1.5 units higher (~9.9–10.3), while mono-fluoro analogs fall between these extremes. A pKa below 9.0 has practical implications for salt selection: the free base is less readily protonated at physiological pH than non-fluorinated benzylic amines, which can be advantageous for achieving optimal oral absorption/permeability balance according to the pH-partition hypothesis [1].

Amine basicity
Class-level
pKa 8.90 ± 0.10
Reduced basicity vs non-fluorinated analog (ΔpKa ≈ –1.0 to –1.4)
Predicted value; potentiometric titration recommended
Amine basicity pKa prediction Salt formation

Isopropyl vs. Ethyl: Steric and Metabolic Impact

The isopropyl substituent at the alpha-carbon of (S)-1-(2,3-difluorophenyl)-2-methylpropan-1-amine provides greater steric shielding of the chiral amine center compared to the ethyl analog, (S)-1-(2,3-difluorophenyl)propan-1-amine (CAS 1217476-28-2, available as the HCl salt) . Increased steric bulk adjacent to the amine slows oxidative deamination by monoamine oxidase (MAO) and reduces N-acetylation rates, as demonstrated across structurally related α-branched benzylic amine series [1]. The isopropyl group also increases the rotational barrier around the Cα–Caryl bond, which can enhance conformational rigidity and thus improve binding selectivity when the amine is incorporated into larger pharmacophores via reductive amination or amide coupling.

Steric shielding
Class-level
Isopropyl: ~2-fold slower oxidative deamination
vs ethyl analog in liver microsome assays
Metabolic stability modulation by steric bulk at chiral center
Class-level benchmark; direct comparison not publicly available
Steric shielding Metabolic stability Chiral building block

Enantiomeric Purity: Pre-Resolved vs. Racemic

The (S)-enantiomer is commercially available at 98% chemical purity (HPLC) from Leyan (Product No. 1607792) , and at 95% HPLC purity from ChemicalBook-listed suppliers in pack sizes from 1 g to 100 g . This compares favorably with the racemic 1-(2,4-difluorophenyl)-2-methylpropan-1-amine (CAS 1021001-13-7), which is typically supplied at 95% purity without chiral specification . For asymmetric synthesis applications, the availability of the pre-resolved (S)-enantiomer eliminates the need for chiral preparative chromatography or diastereomeric salt resolution, saving an estimated 1–3 synthetic steps and improving overall yield by avoiding the theoretical 50% mass loss inherent to racemate resolution [1].

Enantiomeric purity
Head-to-head
(S)-enantiomer: 98% HPLC, pre-resolved single enantiomer
Racemate: 95% HPLC, no chiral specification
Pre-resolved enantiomer avoids chiral resolution workflow
Supplier specifications; chiral HPLC COA recommended
Enantiomeric purity Quality specification Procurement benchmark

(S)-1-(2,3-Difluorophenyl)-2-methylpropan-1-amine: Optimal Application Scenarios


CCR5 Antagonist Lead Optimization

Based on the documented CCR5 antagonist activity of the (S)-enantiomer [1], this compound is the appropriate chiral amine building block for medicinal chemistry teams pursuing CCR5-mediated indications (HIV entry inhibition, inflammatory and autoimmune diseases). The pre-resolved (S)-stereochemistry eliminates the risk of confounding biological results from racemic or antipodal material, while the 2,3-difluorophenyl motif has independent literature precedent for enhancing target potency in related GPCR programs [2]. Researchers should specify CAS 1213029-93-6 and request a Certificate of Analysis confirming enantiomeric purity by chiral HPLC.

CNS-Penetrant Candidates with Enhanced Metabolic Stability

The α-isopropyl substituent provides steric shielding of the chiral amine, which class-level evidence indicates can reduce oxidative deamination rates compared to ethyl or methyl analogs [3]. Combined with the electron-withdrawing 2,3-difluorophenyl group (pKa 8.90), the compound offers a favorable balance of reduced basicity (enhancing CNS penetration potential) and metabolic stability. This makes it suitable for incorporation into CNS-targeted pharmacophores where benzylic amine metabolic liability is a known liability in lead series.

Fluorine Regioisomer SAR for Lipophilicity and Basicity

The availability of the 2,3-difluoro, 2,4-difluoro (LogP 2.69), and 3,4-difluoro regioisomers enables systematic fluorine-walk SAR studies [4]. The 2,3-substitution pattern is expected to provide unique intramolecular F···H–N+ interaction not available in the 2,4- or 3,4-isomers, potentially conferring a distinct conformational preference and modulating both logD and target binding. Procurement of the full set of regioisomers allows rigorous deconvolution of fluorine position effects on potency, selectivity, and ADME properties.

Scale-Up Without Chiral Resolution

For process chemistry groups evaluating the scalability of a synthetic route, the commercial availability of the (S)-enantiomer at 98% purity in multi-gram quantities (up to 100 g) eliminates the need for late-stage chiral chromatography or diastereomeric salt resolution. This can reduce the step count by 1–3 synthetic operations and avoid the maximum 50% yield loss inherent to racemate resolution, making the building block approach economically favorable for preclinical candidate supply.

Application
Selection Property
Validation Focus
CCR5 receptor signaling studies
Enantiomer-attribution review
Target engagement assay context
CNS exposure model studies
Metabolic stability screening context
Brain penetration endpoint review
Fluorine regioisomer SAR profiling
Lipophilicity and basicity modulation
Physicochemical property review
Asymmetric synthesis scale-up
Pre-resolved single enantiomer
Chiral purity specification review
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